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Thioridazine In Vitro Activity Summary

Application Cell Type / Reported ICso / Key Experimental

. . Citation
Context Organism MiC Conditions

| Antibacterial | Clostridioides difficile (multiple ribotypes) | 64-128 pg/mL (MIC) | Method: Broth
microdilution [1]. Culture: Brain Heart Infusion with Yeast extract (BHIY). Incubation: 48 hours,
anaerobic, 37°C. [1] | [1] | | Anticancer | Triple-Negative Breast Cancer (TNBC) Cell Lines | ~2-5 pM (ICso
for cell viability) | Method: Cell viability (ATP abundance). Culture: Standard cell culture conditions.
Incubation: 72 hours. [2] | [2] | | Anticancer | Glioblastoma (GBM) Cell Lines (GBM8401, U87MG) | < 10
BM (ICso for cell viability) | Method: MTT assay. Incubation: 72 hours. [3] [4] | [3] [4] | | Antiparasitic |
Leishmania donovani (promastigotes) | 0.61 + 0.15 pM (ICso) | Method: Growth inhibition. Culture: M199
medium with 15% FBS. Incubation: 72 hours, 24°C. [5] | [5] | | Antiparasitic | L. amazonensis, L.
mexicana, L. major (promastigotes) | 0.73 pM to 3.8 pM (ICso) | Method: Growth inhibition (p-nitrophenyl-
phosphate assay). Culture: Schneider’s Insect Medium with 10% FBS. Incubation: 72 hours, 26°C. [6] [7] |
[6] [7] | | Antiparasitic | L. amazonensis, L. mexicana, L. major (intracellular amastigotes) | 1.27 pM to 4.4
BM (ICso) | Method: Infection of mouse peritoneal macrophages. Culture: RPMI-1640 with 10% FBS.

Incubation: Assessment after drug treatment. [6] [7] | [6] [7] |
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Detailed Experimental Protocols

Here are the detailed methodologies from the research for key application areas to help you replicate or adapt

these assays.

Antibacterial Susceptibility Testing (C. difficile)

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of

thioridazine against C. difficile [1].

e Culture Preparation: Plate C. difficile on cycloserine-cefoxitin fructose agar (CCFA) and incubate
anaerobically (80% Nz, 10% COz, 10% Hz) at 37°C for 2 days. Inoculate colonies into Brain Heart
Infusion medium with 0.5% yeast extract (BHIY) and grow to log-phase. [1]

e Broth Microdilution: Seed the log-phase culture into a 96-well plate containing serial dilutions of
thioridazine. [1]

¢ Incubation & Reading: Incubate the plate anaerobically at 37°C for 48 hours. The MIC is defined as
the lowest drug concentration that completely inhibits visible bacterial growth compared to the drug-
free control. [1]

Antiparasitic Activity Assessment (Leishmania promastigotes)

This is a standard growth inhibition assay for the motile promastigote form of Leishmania parasites [6] [7]

[5].

e Parasite Culture: Maintain promastigotes in Schneider’s Insect Medium or M199 medium,
supplemented with 10-15% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics (e.g.,
penicillin/streptomycin). Culture at 26°C with passages every 3-4 days to maintain exponential
growth. [6] [7] [5]

e Assay Setup: Seed 96-well plates with promastigotes (e.g., 5 x 10° cells/mL) and add serially diluted
thioridazine. Include solvent (DMSO) and positive drug (e.g., amphotericin B) controls. [6] [7]

¢ Incubation & Viability Measurement: Incubate plates for 72 hours at 26°C. Measure cell viability
using a method such as the p-nitrophenyl-phosphate assay (detects acid phosphatase activity) or
the MTT assay. The ICso is calculated by fitting the dose-response data to a sigmoidal Emax model.

[6] [7] 3]
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Key Considerations for Experimental Optimization

e Solvent and Stock Solutions: Thioridazine is typically dissolved in DMSO for in vitro studies. Ensure
the final DMSO concentration in assays is low enough (e.g., <1%) to avoid cytotoxic effects on your
cells or parasites. [6] [7] [5]

e Cell Type Variability: The anticancer effects of thioridazine can be cell-type dependent. For instance,
its inhibition of self-renewal in breast cancer cells was linked to dopamine receptor DRD2 and STAT3
activity in some cell lines but not others, independent of its general cytotoxicity [2].

¢ Mechanism Insights: Thioridazine's activity may involve multiple mechanisms, including the
inhibition of efflux pumps in bacteria and parasites, and the induction of autophagy in cancer
cells [1] [4] [5]. This can be relevant for combination therapy strategies.

Pathways of Thioridazine Action

The diagram below illustrates key mechanisms identified in research, which can guide your experimental

design and interpretation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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